3-Amino-4-(azepan-1-yl)benzamide

Physicochemical properties Lipophilicity Basicity

3-Amino-4-(azepan-1-yl)benzamide is a benzamide derivative that incorporates a seven‑membered azepane ring at the 4‑position together with a primary amino group at the 3‑position of the phenyl ring. It belongs to the class of 3‑substituted benzamides, which have been characterized as dual Abl/Lyn kinase inhibitors, with inhibitory activities that are highly sensitive to the nature of the amine substituent.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 943117-35-9
Cat. No. B3038978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(azepan-1-yl)benzamide
CAS943117-35-9
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=C(C=C(C=C2)C(=O)N)N
InChIInChI=1S/C13H19N3O/c14-11-9-10(13(15)17)5-6-12(11)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,14H2,(H2,15,17)
InChIKeyKVWYUKYXYHXEAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(azepan-1-yl)benzamide (CAS 943117-35-9): A Structurally Distinct 3-Amino-Benzamide Building Block for Kinase-Focused Discovery


3-Amino-4-(azepan-1-yl)benzamide is a benzamide derivative that incorporates a seven‑membered azepane ring at the 4‑position together with a primary amino group at the 3‑position of the phenyl ring [1]. It belongs to the class of 3‑substituted benzamides, which have been characterized as dual Abl/Lyn kinase inhibitors, with inhibitory activities that are highly sensitive to the nature of the amine substituent [2]. The compound displays drug‑like physicochemical properties: molecular weight 233.31 g mol⁻¹, calculated LogP = 1.40, polar surface area 72.35 Ų, and no violations of Lipinski’s Rule of Five, making it a viable starting point for hit‑to‑lead optimization [1].

Why 4‑Azepanyl‑3‑aminobenzamide Cannot Be Replaced by Common 6‑Membered Ring Analogs Without Altering Key Properties


The seven‑membered azepane ring endows 3‑amino‑4‑(azepan‑1‑yl)benzamide with a unique profile of basicity (calculated pKa ≈ 15.4), lipophilicity (LogD at pH 7.4 = 1.40), and conformational flexibility that distinguishes it from the more frequently used piperidine (six‑membered) or morpholine (six‑membered, oxygen‑containing) analogs [1]. In the 3‑substituted benzamide series, even subtle changes in the amine moiety can profoundly alter selectivity between the Abl and Lyn tyrosine kinases, demonstrating that simple ring‑size or heteroatom substitution is not a functionally neutral exchange [2]. Consequently, procurement of the specific azepane‑containing compound is essential for experiments where the seven‑membered ring’s steric bulk, basicity, and conformational dynamics are hypothesized to confer a particular binding mode or pharmacokinetic advantage.

3-Amino-4-(azepan-1-yl)benzamide: Quantified Differentiation Against Structural Analogs


Physicochemical Comparison: Azepane vs. Piperidine vs. Morpholine Substitution

The azepane‑substituted benzamide displays calculated LogP = 1.40 and LogD (pH 7.4) = 1.40, whereas the corresponding piperidine analog (3‑amino‑4‑(piperidin‑1‑yl)benzamide) is predicted to have LogP ≈ 1.1 and the morpholine analog (3‑amino‑4‑(morpholin‑4‑yl)benzamide) LogP ≈ 0.3. The higher lipophilicity of the azepane derivative is attributed to the additional methylene unit. Calculated pKa values (azepane conjugate acid ≈ 15.4; piperidine ≈ 10.6; morpholine ≈ 8.5) indicate markedly different protonation states at physiological pH, which can affect solubility, membrane permeability, and target‑binding interactions [1]. These differences are of a magnitude that routinely alters oral bioavailability and CNS penetration in medicinal chemistry campaigns [2].

Physicochemical properties Lipophilicity Basicity

Conformational Flexibility: Azepane Ring vs. Saturated 6‑Membered Rings

The azepane ring adopts multiple low‑energy conformations (chair, twist‑chair, boat) that occupy a larger volume and present a different steric profile than the predominantly chair conformation of piperidine. In PTPN2/NTP1 inhibitor series, replacing a piperidine with an azepane led to a >5‑fold improvement in biochemical IC₅₀ in some cases, attributed to enhanced shape complementarity with the enzyme active site [1]. While no direct head‑to‑head data are available for 3‑amino‑4‑(azepan‑1‑yl)benzamide itself, the general SAR trend shows that the seven‑membered ring can rescue activity when six‑membered rings fail.

Conformational analysis Scaffold diversity Binding mode

Kinase Selectivity: 3‑Substituted Benzamide Scaffold Preference for Abl/Lyn Dual Inhibition

In a systematic SAR study of 3‑substituted benzamides, the nature of the amine substituent was shown to modulate the IC₅₀ ratio between Abl and Lyn kinases. For example, replacement of a 2‑methyl substituent on the benzamide with a 3‑methyl group shifted the Abl/Lyn selectivity ratio from ~1:1 to ~2:1 [1]. Although 3‑amino‑4‑(azepan‑1‑yl)benzamide was not explicitly profiled in that study, its 4‑azepane motif represents a distinct steric and electronic environment that would be expected to yield a selectivity fingerprint different from the reported 4‑methyl, 4‑chloro, or 4‑morpholino analogs.

Kinase inhibition Selectivity Abl/Lyn

Reported Cellular Activity: Baseline IC₅₀ Evidence

A PubMed Commons annotation associated with a PubChem bioassay record reports an IC₅₀ of 28 μM for 3‑amino‑4‑(azepan‑1‑yl)benzamide, with the commenter noting that this level of potency is neither high nor selective [1]. While the specific target and assay conditions are not retrievable from the annotation alone, the datum provides a quantitative baseline that can be compared with in‑house data or used to benchmark the compound against more potent benzamide‑based leads (e.g., INNO‑406 / NS‑187, which displays sub‑micromolar Abl/Lyn IC₅₀ values [2]).

Cellular activity IC₅₀ Preliminary data

3-Amino-4-(azepan-1-yl)benzamide: High‑Impact Application Scenarios Based on Evidence


Scaffold‑Hopping from Piperidine to Azepane in Kinase Inhibitor Lead Optimization

When a piperidine‑containing 3‑aminobenzamide hit shows moderate kinase inhibition, replacing the six‑membered ring with the azepane of 3‑amino‑4‑(azepan‑1‑yl)benzamide introduces greater conformational flexibility and increased lipophilicity (ΔLogP ≈ +0.3). This scaffold‑hop can be executed by purchasing the azepane building block and coupling it to the desired benzamide core, enabling rapid SAR exploration. The strategy is supported by the >5‑fold potency gains observed for azepane‑over‑piperidine analogs in related PTPN2/PTPN1 inhibitor series [3].

Probing Kinase Selectivity Through 4‑Position Steric Modulation

The 3‑substituted benzamide chemotype exhibits varying Abl/Lyn selectivity depending on the substituent at the 4‑position [2]. By incorporating the bulky azepane group, researchers can test whether increased steric demand shifts selectivity away from the Abl/Lyn pair toward other tyrosine kinases. The compound can be used directly in a panel of kinase‑inhibition assays to generate a selectivity fingerprint that would be compared with the published data for 4‑methyl, 4‑chloro, and 4‑morpholino benzamides.

Generating Azepane‑Containing Fragment Libraries for FBDD

As a low‑molecular‑weight (233 Da) fragment with a unique 3D shape and a synthetically accessible amino group, 3‑amino‑4‑(azepan‑1‑yl)benzamide is an ideal entry for fragment‑based drug discovery (FBDD) libraries. Its azepane ring introduces shape diversity that is underrepresented in commercial fragment collections, which are dominated by planar and six‑membered ring systems. The compound’s calculated LogP (1.40) and PSA (72.35 Ų) place it within favorable fragment space, and the primary amine enables rapid derivatization via amide bond formation or reductive amination [1].

Validating Computational Models of Seven‑Membered Ring Conformations

The azepane ring’s multiple low‑energy conformations make 3‑amino‑4‑(azepan‑1‑yl)benzamide a useful probe molecule for validating molecular dynamics simulations and docking algorithms. Experimental data such as X‑ray co‑crystal structures or NMR‑derived conformational populations can be compared with computational predictions. The compound’s small size and the presence of the benzamide chromophore facilitate both crystallographic and spectroscopic characterization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-(azepan-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.